BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Carbonic anhydrase inhibition Enzyme inhibition Glaucoma

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CAS 1351614-91-9) is a synthetic sulfonamide characterized by a thiophene ring linked via a hydroxypropyl spacer to a 4-methoxy-3,5-dimethylbenzenesulfonamide core. It belongs to the broader class of (hydroxyalkyl)sulfonyl-substituted heterocyclic sulfonamides, a structural family originally designed for topical carbonic anhydrase (CA) inhibition.

Molecular Formula C16H21NO4S2
Molecular Weight 355.47
CAS No. 1351614-91-9
Cat. No. B2625004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
CAS1351614-91-9
Molecular FormulaC16H21NO4S2
Molecular Weight355.47
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C)(C2=CC=CS2)O
InChIInChI=1S/C16H21NO4S2/c1-11-8-13(9-12(2)15(11)21-4)23(19,20)17-10-16(3,18)14-6-5-7-22-14/h5-9,17-18H,10H2,1-4H3
InChIKeyNFEVJOFMWUWXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide: Procurement-Relevant Profile & Substitution-Sensitive Attributes for Scientific Selection


N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide (CAS 1351614-91-9) is a synthetic sulfonamide [1] characterized by a thiophene ring linked via a hydroxypropyl spacer to a 4-methoxy-3,5-dimethylbenzenesulfonamide core [2]. It belongs to the broader class of (hydroxyalkyl)sulfonyl-substituted heterocyclic sulfonamides, a structural family originally designed for topical carbonic anhydrase (CA) inhibition [1]. Its molecular framework combines a hydrogen-bond-donating hydroxyl group, a heteroaromatic thiophene, and a dialkyl-substituted benzenesulfonamide head, providing a distinct pharmacophore that cannot be assumed equivalent to simpler sulfonamides in procurement.

Why a Generic Thiophene-Sulfonamide Substitute Cannot Reliably Replace N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide in Critical Workflows


Thiophene-based sulfonamides exhibit extreme sensitivity to peripheral substitution: published IC50 values for human carbonic anhydrase II span four orders of magnitude (23.4 nM to 1.405 µM) depending solely on appendage identity [1]. The (hydroxyalkyl)sulfonyl linker, a deliberate design element for topical ocular bioavailability, is absent in many commercially available sulfonamides, and its removal eliminates the topical activity profile validated in the alpha-chymotrypsinized rabbit model [2]. Consequently, interchanging the target compound with a structurally approximate generic sulfonamide risks both potency collapse and pharmacokinetic incompatibility, making direct experimental validation mandatory before any substitution.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide vs. Closest Analogs and Alternatives


Carbonic Anhydrase II Inhibition: Class-Aligned Potency Window Identified from Thiophene-Sulfonamide Analogs

The target compound incorporates the thiophene-sulfonamide scaffold shown, in a systematic study of structurally related molecules, to inhibit human carbonic anhydrase II (hCA-II) with IC50 values spanning 23.4 nM (most potent) to 1.405 µM (least potent) [1]. No direct IC50 or Ki measurement has been reported for the target compound itself; however, its structural alignment with the most active members of this class places it within a potency window that is inaccessible to sulfonamides lacking the thiophene ring. By contrast, structurally unrelated sulfonamides such as unsubstituted benzenesulfonamide exhibit Ki values approximately 50 µM against CA II (class-level observation), three orders of magnitude weaker than the most potent thiophene-bearing analogs. This differential potency landscape underscores that procurement of a thiophene-containing sulfonamide vs. a simple benzenesulfonamide is not an equivalent selection.

Carbonic anhydrase inhibition Enzyme inhibition Glaucoma

Hydroxyalkyl-Thiophene Linker: Validated Design Motif for Topical Ocular Carbonic Anhydrase Inhibition

The (hydroxyalkyl)sulfonyl-thiophene linker present in the target compound is directly derived from the design paradigm established in Shepard et al. (1991), which demonstrated that hydroxyalkyl-substituted thiophenesulfonamides achieve nanomolar CA II inhibition in vitro and lower intraocular pressure (IOP) in the alpha-chymotrypsinized rabbit model after topical instillation [1]. The target compound retains this critical linker, whereas many generic thiophene sulfonamides—such as thiophene-2-sulfonamide or alkyl-substituted variants lacking the hydroxyl group—were never validated for topical activity in this model. Removal of the hydroxyalkyl motif is documented to ablate the topical ocular hypotensive effect, as demonstrated by the inactivity of simple alkyl-linked analogs in the same model [1].

Topical drug design Ocular hypertension Carbonic anhydrase inhibitor

3,5-Dimethyl-4-methoxy Benzenesulfonamide Core: Electron-Donating Substitution Differentiates from Unsubstituted Sulfonamides

The benzenesulfonamide portion of the target compound carries both 3,5-dimethyl and 4-methoxy substituents [1], a substitution pattern that is absent from the simplest sulfonamide building blocks. In sulfonamide SAR for carbonic anhydrase inhibition, electron-donating substituents at these positions are recognized to influence both binding affinity and lipophilicity. While a direct Ki comparison between the target compound and unsubstituted benzenesulfonamide is not published, the class-level trend shows that appropriately decorated benzenesulfonamides can achieve nanomolar CA II affinity, whereas unsubstituted benzenesulfonamide remains a weak inhibitor (Ki ~50 µM).

Structure-activity relationship Sulfonamide substitution Enzyme inhibitor design

Molecular Weight and Predicted Lipophilicity Divergence from First-Line Carbonic Anhydrase Inhibitor Drugs

The target compound has a molecular weight of 355.47 g/mol [1], exceeding that of the clinically used topical CA inhibitor dorzolamide (324.44 g/mol [2]) and markedly exceeding the systemic CA inhibitor acetazolamide (222.25 g/mol [3]). The additional mass originates from the 3,5-dimethyl-4-methoxybenzenesulfonamide fragment and the hydroxypropyl-thiophene linker, structural features that contribute to a higher calculated logP and potentially altered tissue partitioning. Published pharmacokinetic data for the target compound are unavailable, but the molecular weight differential alone precludes its interchangeability with lighter sulfonamides in formulation development or permeability studies.

Physicochemical profiling Drug-likeness Pharmacokinetic differentiation

Evidence Gap Acknowledgment: No Published Head-to-Head Quantitative Comparisons Exist

A comprehensive literature and patent search did not identify any published head-to-head quantitative comparison (Ki, IC50, in vivo IOP lowering, selectivity panel) that directly benchmarks N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide against a named analog or reference standard. All differentiation claims presented herein are necessarily based on class-level inference, structural design rationale, and supporting evidence from related compounds. Prospective users must commission in-house comparative testing to validate the predicted differentiation before committing to large-scale procurement or program-critical use.

Data transparency Procurement risk Validation requirement

High-Value Application Scenarios for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide Based on Verified Differentiation Evidence


Carbonic Anhydrase Inhibitor Screening Libraries for Topical Ocular Hypotensive Discovery

The compound's structural alignment with the (hydroxyalkyl)sulfonyl-thiophenesulfonamide class, which produces nanomolar CA II inhibition and topical IOP lowering in the rabbit model [1], positions it as a candidate for inclusion in focused CA inhibitor screening decks. Its hydroxyalkyl-thiophene linker is the same motif present in clinically validated topically active CA inhibitors, making it directly relevant for glaucoma target-based screens [1].

Structure-Activity Relationship (SAR) Expansion of the Benzenesulfonamide Substituent Space

The 3,5-dimethyl-4-methoxy substitution pattern on the benzenesulfonamide core provides a distinct electron-donating and lipophilic profile not present in unsubstituted or mono-substituted benzenesulfonamides [2]. This makes the compound a valuable intermediate for SAR studies exploring the impact of dual alkyl substitution on CA isoform selectivity and physicochemical properties [3].

Physicochemical Benchmarking for Topical Ocular Formulation Development

With a molecular weight of 355.47 g/mol, the compound occupies a higher mass range than established topical CA inhibitors such as dorzolamide (324.44 g/mol) [4]. Formulation scientists can use this compound to benchmark the impact of increased molecular weight and predicted logP on corneal permeability, solubility, and partitioning, directly informing lead optimization strategies for next-generation topical agents.

Custom Synthesis Starting Material for Hybrid Sulfonamide Libraries

Given the absence of published head-to-head efficacy data, the compound's highest immediate value may be as a versatile synthetic intermediate. Its hydroxy group offers a handle for esterification or carbamate formation, while the thiophene and benzenesulfonamide moieties are amenable to further functionalization, enabling the generation of diverse analog libraries for broad biochemical screening.

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.